2,3-Dichloropyrazine

Vue d'ensemble

Description

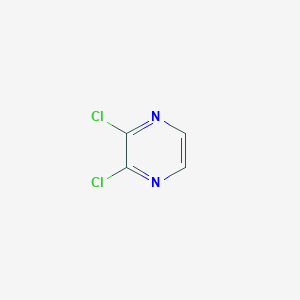

2,3-Dichloropyrazine (C₄H₂Cl₂N₂) is a heterocyclic aromatic compound featuring two chlorine atoms at the 2- and 3-positions of the pyrazine ring. Its electron-deficient nature and reactive chlorine substituents make it a versatile intermediate in organic synthesis. The compound is widely used to prepare pharmaceuticals, agrochemicals, and high-energy materials via nucleophilic substitution, coupling reactions, and cyclization . Its regioselective reactivity, influenced by steric and electronic factors, distinguishes it from other dichloro-substituted heterocycles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dichloropyrazine can be synthesized through various methods. One common method involves the chlorination of pyrazine derivatives. For instance, 2,3-dihydroxypyrazine can be reacted with phosphorus oxychloride in the presence of a catalyst like pyridine. The reaction mixture is then neutralized with ammonia and extracted with chloroform to obtain this compound .

Another method involves the reaction of piperazine hexahydrate with phosgene in the presence of an acid acceptor. This reaction produces N,N-bis-chlorocarbonylpiperazine, which is then chlorinated with gaseous chlorine under ultraviolet irradiation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloropyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and enolate anions, where the chlorine atoms are replaced by the nucleophiles.

Oxidation and Reduction: It can be involved in redox reactions, although specific examples are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include lithium dithiane and other nucleophiles.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but general oxidizing or reducing agents can be used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrazines, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific redox reaction.

Applications De Recherche Scientifique

Properties of 2,3-Dichloropyrazine

- Chemical Formula : C4H2Cl2N2

- Molecular Weight : 148.98 g/mol

- Melting Point : -29°C

- Boiling Point : 190-191°C

- Density : 1.448 g/cm³ at 25°C

- Solubility : Soluble in organic solvents (e.g., ethanol, ether), insoluble in water.

The presence of two chlorine atoms enhances its electrophilicity, making it reactive with various nucleophiles such as amines and alcohols .

Pharmaceutical Applications

This compound plays a vital role in the pharmaceutical industry as a precursor for synthesizing various therapeutic agents:

- Antitumor Agents : It is utilized in the synthesis of compounds that exhibit antitumor activity.

- Antiviral Drugs : The compound has been explored as a potential building block for antiviral medications.

- Antibacterial Agents : It is involved in the synthesis of antibiotics and other antibacterial compounds.

Case Study: Synthesis of Pyrazinamide

One notable application is its use in synthesizing Pyrazinamide, an essential drug for treating tuberculosis. Pyrazinamide inhibits the growth of Mycobacterium tuberculosis, showcasing the compound's significance in combating infectious diseases .

Agrochemical Applications

In agrochemicals, this compound serves as an intermediate for developing various pesticides:

- Herbicides : It is used to create herbicides that control unwanted vegetation.

- Insecticides : The compound is a precursor for Chlorfenapyr, a broad-spectrum insecticide effective against numerous agricultural pests.

- Fungicides : It contributes to the synthesis of fungicides that protect crops from fungal infections.

Materials Science Applications

This compound is also valuable in materials science:

- Cross-Linking Agent : It acts as a cross-linking agent in polymer chemistry, facilitating the formation of durable materials such as resins and coatings.

- Adhesives : The compound can enhance the bonding properties of adhesives by reacting with functional groups like hydroxyl and amino groups.

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Pharmaceuticals | Antitumor agents | Synthesis of Pyrazinamide |

| Antiviral drugs | Potential building block for antiviral therapies | |

| Antibacterial agents | Used in antibiotic synthesis | |

| Agrochemicals | Herbicides | Intermediate for herbicide production |

| Insecticides | Precursor for Chlorfenapyr | |

| Fungicides | Protects crops from fungal infections | |

| Materials Science | Cross-linking agent | Used in polymer resins and coatings |

| Adhesives | Enhances bonding properties |

Mécanisme D'action

The mechanism of action of 2,3-Dichloropyrazine involves its reactivity towards nucleophiles. The chlorine atoms at the 2 and 3 positions are electron-withdrawing, making the pyrazine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile .

Comparaison Avec Des Composés Similaires

2,6-Dichloropyrazine

- Structure and Reactivity: Unlike 2,3-dichloropyrazine, the chlorine atoms in 2,6-dichloropyrazine are separated by a nitrogen atom, reducing steric hindrance. This structural difference results in non-selective substitution patterns during reactions with nucleophiles. For example, this compound exhibits selective monosubstitution due to steric blocking by substituents, whereas 2,6-dichloropyrazine allows simultaneous substitution at both positions .

- Applications : 2,6-Dichloropyrazine is less commonly used in medicinal chemistry but serves as a precursor for symmetric pyrazine derivatives in materials science.

2,3-Dichloroquinoxaline

- Reactivity: Both this compound and 2,3-dichloroquinoxaline undergo nucleophilic substitution, but the fused benzene ring in quinoxaline enhances π-conjugation, altering electronic properties. This difference leads to distinct photophysical behaviors, as seen in selenopheno[2,3-b]quinoxaline derivatives, which exhibit strong fluorescence compared to pyrazine analogs .

- Applications: Quinoxaline derivatives are prioritized in anticancer research (e.g., bromo-substituted quinoxalines ), while this compound is more prevalent in kinase inhibitor synthesis (e.g., c-Met/VEGFR-2 inhibitors ).

2,3-Dichloropyridine

- Reactivity : The replacement of one nitrogen atom in pyrazine with a carbon in pyridine reduces electron deficiency. 2,3-Dichloropyridine undergoes regioselective coupling but requires stronger bases or catalysts compared to this compound. For instance, Pd-catalyzed couplings with this compound proceed efficiently under mild conditions (CuI/PPh₃ in PEG-400) , while dichloropyridines often demand higher temperatures or specialized ligands .

- Applications : Dichloropyridines are common in agrochemicals, whereas this compound is favored in drug discovery for its predictable substitution patterns.

5,6-Dichlorofurazano[3,4-b]pyrazine

- Reactivity: The fused furazan ring in this compound increases electron-withdrawing effects, accelerating nucleophilic substitution compared to this compound.

- Applications : Used in metabolic disorder research, highlighting a niche application distinct from this compound’s broader pharmaceutical utility.

Data Tables

Table 1: Reaction Optimization for this compound Coupling with Terminal Alkynes

| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI (5) | K₂CO₃ | PEG-400 | 8 | 17 |

| 2 | CuI (10) | K₂CO₃ | PEG-400 | 4 | 49 |

| 3 | CuI (15) | K₂CO₃ | PEG-400 | 1 | 71 |

Table 2: Bioactivity Comparison of Pyrazine Derivatives

Activité Biologique

2,3-Dichloropyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound is characterized by its pyrazine ring with two chlorine substituents at the 2 and 3 positions. The synthesis of this compound typically involves chlorination reactions, which can be achieved through various methods. One notable synthesis route involves the reaction of piperazine with phosgene, followed by chlorination steps to yield this compound efficiently .

Biological Activity Overview

The biological activity of this compound has been studied extensively, revealing its potential as an antiproliferative agent against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant inhibitory effects on tumor growth and can induce apoptosis in cancer cells.

Antiproliferative Effects

A study investigating the antiproliferative activities of pyrazine derivatives found that certain compounds derived from this compound exhibited strong inhibitory effects against human bladder cancer T24 cells. For instance, a derivative demonstrated an IC50 value of 4.58 µM, indicating potent activity against this cell line . The mechanism involved the induction of apoptosis through caspase activation and increased reactive oxygen species (ROS) production.

The mechanisms underlying the biological activity of this compound derivatives include:

- Induction of Apoptosis : Compounds derived from this compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Kinases : Some derivatives have shown inhibitory effects on key kinases involved in cancer progression, such as c-Met and VEGFR-2 . These kinases are critical for tumor growth and angiogenesis.

- Cell Cycle Arrest : Certain studies indicate that these compounds can induce cell cycle arrest in the G0/G1 phase, further inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

- Antiproliferative Activity Against Cancer Cell Lines :

- In Silico Studies :

Table: Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Antiproliferative | Inhibitory effects on T24 bladder cancer cells | IC50 = 4.58 µM |

| c-Met Inhibition | Inhibition of c-Met kinase activity | IC50 = 26.00 nM |

| Induction of Apoptosis | Activation of caspases leading to programmed cell death | N/A |

| Cell Cycle Arrest | Arrest in G0/G1 phase in A549 lung cancer cells | N/A |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dichloropyrazine, and how are reaction yields optimized?

- This compound is synthesized via nucleophilic tele-substitution reactions. For example, reacting 2,3-dihydroxypyrazine with chlorinating agents (e.g., POCl₃) under controlled conditions yields the compound . Reaction yields (50–60%) are optimized by selecting nucleophiles with irreversible binding (e.g., lithiated dithiane) and adjusting solvent polarity . Microwave-assisted synthesis can enhance efficiency in cyclooligomerization reactions .

Q. How is this compound characterized spectroscopically, and what key spectral markers are observed?

- Fourier-transform infrared (FT-IR) and Raman spectroscopy identify vibrational modes like C-Cl stretching (~650 cm⁻¹) and pyrazine ring vibrations (1,500–1,600 cm⁻¹). UV-Vis spectra show absorption maxima at 218–249 nm, while density functional theory (DFT) calculations validate electronic transitions and molecular geometry .

Q. What safety protocols are critical when handling this compound in the lab?

- The compound is a skin/eye irritant (R36/37/38). Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers at –20°C. Avoid inhalation and direct contact; dispose of waste via certified chemical handlers .

Advanced Research Questions

Q. Why does this compound exhibit regioselectivity in nucleophilic substitutions, particularly at C-6 versus C-2?

- Regioselectivity arises from frontier molecular orbital (FMO) interactions. The LUMO+1 (0.65 eV higher than LUMO) has larger lobes at C-5/C-6, enabling nucleophilic attack at C-6. Steric hindrance from the C-3 chlorine further directs reactivity toward C-6 in lithiated dithiane reactions .

Q. How can contradictions in substitution patterns (e.g., C-2 vs. C-6) be resolved when using different nucleophiles?

- Reversibility of nucleophilic addition determines outcomes. For example, enolates reversibly bind to C-6, allowing C-2 substitution via chloride displacement, while dithiane addition at C-6 is irreversible due to strong C–S bond formation . Kinetic vs. thermodynamic control must be assessed via DFT energy profiles .

Q. What computational methods predict reactivity trends in this compound derivatives?

- FMO analysis (LUMO/LUMO+1 mapping) and DFT-based transition-state modeling identify reactive sites. Polarizable continuum models (PCM) simulate solvent effects, and natural bond orbital (NBO) analysis quantifies charge transfer .

Q. How are reaction conditions optimized for Sonogashira coupling of this compound with terminal alkynes?

- Copper(I) iodide (15 mol%) in PEG-400 with K₂CO₃ achieves 71% yield under microwave irradiation (1 hour). Higher catalyst loading (20 mol%) marginally improves yields (73%), but prolonged heating risks decomposition .

Q. What strategies enable selective mono-substitution in Suzuki couplings with this compound?

Propriétés

IUPAC Name |

2,3-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCNOCRGSBCAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197556 | |

| Record name | 2,3-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-85-9 | |

| Record name | 2,3-Dichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.